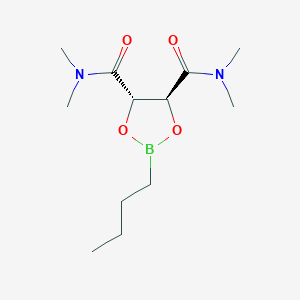![molecular formula C11H13ClOS2 B064941 1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 175202-90-1](/img/structure/B64941.png)
1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzo[c]thiophene derivatives often involves complex reactions and methodologies. One approach to synthesizing related compounds involves the condensation of di-2-thenoylmethane, leading to derivatives through several reaction steps, including cycloaddition and reactions with different reagents to yield benzo[c]thiophene derivatives (Ishii et al., 1991). Another method demonstrated the synthesis of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, which showed antimicrobial activity, highlighting the synthesis versatility of benzo[c]thiophene derivatives (Tehranchian et al., 2005).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and potential applications of any chemical compound. The structure and conformational properties of related compounds have been determined using techniques such as X-ray single crystal diffraction, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations (Qiao et al., 2017). These analyses provide insights into the molecular interactions and stability of such compounds.
Chemical Reactions and Properties
Benzo[c]thiophene derivatives undergo various chemical reactions that modify their structure and enhance their properties. For example, synthesis routes involve reactions with phenylvinyl sulfoxide, dimethyl acetylenedicarboxylate, and di-2-thenoylacetylene, leading to different benzo[c]thiophene derivatives with unique properties (Ishii et al., 1991). These reactions are essential for the development of novel compounds with specific applications.
Physical Properties Analysis
The physical properties of 1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one and related compounds are influenced by their molecular structure. The analysis of these properties is crucial for their application in various fields. Techniques such as NMR, mass spectrometry, and elemental analyses provide valuable information about the physical characteristics of these compounds, including their stability and reactivity (Qiao et al., 2017).
Chemical Properties Analysis
The chemical properties of benzo[c]thiophene derivatives, such as reactivity, potential for further functionalization, and interaction with biological systems, are of significant interest. The antimicrobial activity of synthesized 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones against various strains highlights the chemical properties and potential applications of these compounds in medical and biological fields (Tehranchian et al., 2005).
Aplicaciones Científicas De Investigación
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is used in the synthesis of terbinafine hydrochloride, a common antifungal medication .
- Results/Outcomes : The possible formation of impurities was confirmed by means of countersynthesis .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a type of organic compound known as a 1-chloro-6,6-dimethylhept-2-en-4-yne . It has a molecular weight of 156.65 . It is typically stored in a dry environment at 2-8°C .
- Results/Outcomes : The outcomes of its use would also depend on the specific reaction or process. In general, it could be used to synthesize other organic compounds or as a reagent in chemical reactions .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a type of organic compound known as a 1-chloro-6,6-dimethylhept-2-en-4-yne . It has a molecular weight of 156.65 . It is typically stored in a dry environment at 2-8°C .
- Results/Outcomes : The outcomes of its use would also depend on the specific reaction or process. In general, it could be used to synthesize other organic compounds or as a reagent in chemical reactions .
Propiedades
IUPAC Name |
1-chloro-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS2/c1-11(2)4-6-8(7(13)5-11)10(14-3)15-9(6)12/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYJKVZYWNDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)SC)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381203 |
Source


|
| Record name | 1-Chloro-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one | |
CAS RN |
175202-90-1 |
Source


|
| Record name | 1-Chloro-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)





![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)





